6-Methylthioinosine
Overview
Description
6-Methylthioinosine is a thiopurine compound that is an analog of inosine. In this compound, the hydroxyl group at the 6-position of the purine ring is replaced by a methylthio group. This structural modification imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthioinosine typically involves the methylation of thiopurine derivatives. One common method is the reaction of inosine with methylthiolating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methylthioinosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives .
Scientific Research Applications
6-Methylthioinosine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other thiopurine derivatives.
Biology: The compound is studied for its role in nucleic acid metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential as an anticancer agent and its immunosuppressive properties.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 6-Methylthioinosine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This disruption of nucleic acid metabolism can lead to cell cycle arrest and apoptosis. The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleotide metabolism, affecting cellular proliferation and immune responses .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: Another thiopurine analog used in cancer treatment and immunosuppression.
6-Thioguanine: A thiopurine derivative with similar applications in medicine.
O6-Methylguanosine: A methylated purine nucleoside with distinct biological properties.
Uniqueness
6-Methylthioinosine is unique due to its specific methylthio substitution at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other thiopurine derivatives. This uniqueness makes it valuable in research and therapeutic applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRFDHHANOYUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859341 | |
Record name | 6-(Methylsulfanyl)-9-pentofuranosyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-62-3, 15397-51-0, 342-69-8 | |
Record name | NSC408753 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC95103 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylthioinosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylthioinosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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